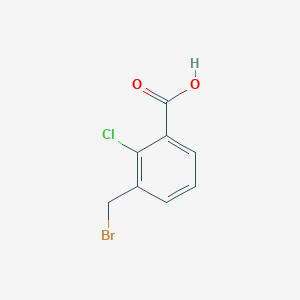

3-(Bromomethyl)-2-chlorobenzoic acid

Description

Molecular Framework and Strategic Substituent Positioning

The bromomethyl group is particularly significant as it serves as a potent electrophilic site, readily participating in nucleophilic substitution reactions. This reactivity allows for the facile introduction of various heteroatoms (such as oxygen, nitrogen, and sulfur) or the formation of new carbon-carbon bonds. nih.gov The adjacent chloro and carboxylic acid groups act as electron-withdrawing substituents, which can modulate the reactivity of the aromatic ring and the benzylic position of the bromomethyl group.

Below is a table summarizing the key chemical properties of 3-(Bromomethyl)-2-chlorobenzoic acid.

| Property | Data |

| Molecular Formula | C₈H₆BrClO₂ |

| Molecular Weight | 249.488 g/mol |

| Exact Mass | 247.92397 u |

| Canonicalized | True |

| Rotatable Bond Count | 2 |

| Complexity | 174 |

This data is compiled from available chemical databases. guidechem.com

Significance within Organic Synthesis and Advanced Materials Chemistry

The primary significance of this compound and its derivatives lies in their role as intermediates in organic synthesis. The reactive nature of the bromomethyl group is pivotal to this function. Derivatives of 3-bromomethylbenzoic acid are considered valuable starting materials, or eductors, in the synthesis of certain herbicides. google.com The synthesis of these compounds often involves the side-chain bromination of the corresponding methyl-substituted aromatics. google.com

The versatility of the bromomethyl group is a key theme in its application. It serves as a reactive handle from which diverse molecular structures can be built. For example, this functional group can be used to introduce a wide array of substituents, including amines, ethers, amides, and sulfonamides, through reactions with appropriate nucleophiles. nih.gov Furthermore, the sp³-hybridized carbon of the bromomethyl group can participate in advanced cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds. nih.gov This capability significantly expands the range of accessible molecular architectures, making compounds like this compound a foundational scaffold for building libraries of complex molecules for screening and optimization in various chemical and biological applications. nih.gov

Current Research Frontiers and Unexplored Domains

Current research continues to leverage the synthetic potential of bromomethyl-substituted aromatic compounds. The ability to use the bromomethyl group as a versatile and reactive intermediate opens frontiers in the development of novel compounds with tailored properties. nih.gov One major area of exploration is the synthesis of new bioactive molecules. The bromomethyl scaffold allows for the systematic introduction of different functional groups, enabling the efficient optimization of compounds for specific biological targets, such as in the development of anti-virulence agents that block bacterial pathways. nih.gov

Unexplored domains for this compound likely involve its application in materials science. The ability to graft this molecule onto polymers or surfaces via its reactive handles could lead to the development of new functional materials. For instance, its incorporation into polymer backbones could modify properties such as flame retardancy, thermal stability, or chemical resistance. The carboxylic acid group provides a site for forming esters or amides, while the bromomethyl group offers a different reactive pathway, allowing for orthogonal functionalization in the design of advanced materials. Further research into these areas could unlock new applications for this versatile chemical intermediate beyond its current use in agrochemical and pharmaceutical synthesis.

Properties

IUPAC Name |

3-(bromomethyl)-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYWKIZCEHRLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10603748 | |

| Record name | 3-(Bromomethyl)-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89540-41-0 | |

| Record name | 3-(Bromomethyl)-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromomethyl 2 Chlorobenzoic Acid

Established Synthetic Pathways

The synthesis of 3-(bromomethyl)-2-chlorobenzoic acid predominantly relies on the selective bromination of the methyl group of 2-chloro-3-methylbenzoic acid or its ester derivatives. This transformation is typically achieved through side-chain bromination, a classic reaction in organic synthesis for the functionalization of alkylated aromatic compounds.

Side-Chain Bromination of Precursors

Side-chain bromination is a key step in the synthesis of this compound. This method involves the substitution of a hydrogen atom on the methyl group with a bromine atom. The reaction generally proceeds via a free-radical mechanism, which can be initiated either by chemical radical initiators or by photoirradiation.

A widely employed method for the benzylic bromination of 2-chloro-3-methylbenzoic acid involves the use of N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. mychemblog.comorgoreview.commasterorganicchemistry.com Common initiators for this reaction include 2,2'-azobis(isobutyronitrile) (AIBN) and benzoyl peroxide. mychemblog.commolaid.com The reaction is typically carried out in a suitable organic solvent, with chlorobenzene (B131634) being a frequently cited example. molaid.com

In a typical procedure, 2-chloro-3-methylbenzoic acid is treated with NBS and a catalytic amount of benzoyl peroxide in chlorobenzene. The reaction mixture is heated, often for several hours, to facilitate the homolytic cleavage of the initiator and initiate the radical chain reaction. molaid.com The process has been described for the synthesis of related structures, such as 3-bromomethyl-2-chloro-4-methylsulfonylbenzoic acid, where 2-chloro-3-methyl-4-sulfonylmethylbenzoic acid was suspended in chlorobenzene and treated with NBS and AIBN. The mixture was heated to 60°C, followed by the addition of a small amount of bromine to accelerate the reaction, and then further heated to 90°C for 2 hours. This process resulted in a high conversion rate of over 98%. google.com

The general mechanism involves the generation of a bromine radical from NBS, which then abstracts a benzylic hydrogen from the methyl group of the benzoic acid derivative to form a resonance-stabilized benzylic radical. This radical then reacts with another molecule of NBS to yield the desired brominated product and a succinimidyl radical, which continues the chain reaction.

| Precursor | Brominating Agent | Co-initiator | Solvent | Reaction Time | Temperature | Yield |

|---|---|---|---|---|---|---|

| 2-chloro-3-methylbenzoic acid | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Chlorobenzene | 4.0h | Not Specified | Not Specified |

An alternative to chemical initiators is the use of photoirradiation to generate the necessary radicals for the bromination reaction. google.com This method, often referred to as photochemical bromination, involves irradiating a solution of the substrate and a bromine source, such as elemental bromine, with a suitable light source. google.com

For instance, a process for producing 3-bromomethylbenzoic acids involves dissolving the corresponding 3-methylbenzoic acid derivative in a solvent and adding bromine dropwise while irradiating with a photolamp. google.com In a specific example involving a related compound, 2-chloro-3-methyl-4-sulfonylmethylbenzoic acid was dissolved in a mixture of methylene (B1212753) chloride and water. Under irradiation with a 300W lamp, bromine was slowly added over 3 hours while the mixture was boiling under reflux. After an additional 2 hours of irradiation, the reaction mixture contained 87% of the desired product. google.com

| Precursor | Brominating Agent | Solvent | Reaction Time | Conditions | Yield |

|---|---|---|---|---|---|

| 2-chloro-3-methyl-4-sulfonylmethylbenzoic acid | Bromine | Methylene Chloride/Water | 5h | 300W lamp, reflux | 87% (in reaction mixture) |

Saponification of Ester Precursors (e.g., Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate)

In some synthetic routes, the bromination step is performed on an ester derivative of the benzoic acid, such as a methyl ester. The resulting brominated ester is then subjected to saponification to yield the final this compound. google.com Saponification is a hydrolysis reaction of an ester carried out in the presence of a base, typically an alkali metal hydroxide (B78521) like sodium hydroxide or potassium hydroxide. youtube.com

The process generally involves treating the ester with an aqueous solution of a base and heating the mixture to drive the reaction to completion. youtube.com For example, the preparation of 3-bromomethyl-2-chloro-4-methylsulfonylbenzoic acid can be achieved by the saponification of its methyl ester. google.com The hydrolysis of esters can be performed using various hydroxides such as LiOH, NaOH, or KOH in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. chemicalbook.com The reaction is then quenched by acidification with an acid, such as hydrochloric acid, which protonates the carboxylate salt to give the final carboxylic acid. chemicalbook.comyoutube.com

| Precursor | Reagent | Solvent | Reaction Time | Temperature | Yield |

|---|---|---|---|---|---|

| Methyl 2-chloro-3-(bromomethyl)benzoate (example) | LiOH, NaOH, or KOH | Tetrahydrofuran (THF) | 0.25-60h | 25°C | Up to 99% (for similar compounds) |

Process Optimization and Scale-Up Considerations

For the industrial production of this compound, optimization of the synthetic process and considerations for scaling up are crucial. These factors aim to improve yield, purity, safety, and cost-effectiveness.

Influence of Solvent Systems (e.g., Chlorobenzene, Methylene Chloride, Acetonitrile)

The choice of solvent can significantly impact the efficiency and selectivity of the side-chain bromination reaction. google.com Solvents not only dissolve the reactants but can also influence the radical chain process. For radical-initiated bromination with NBS, solvents such as chlorobenzene and acetonitrile (B52724) are commonly used. google.comgoogle.com In the case of photoirradiation, methylene chloride has been employed. google.com

The selection of a solvent is often a balance between reactivity, solubility of the reactants and products, and ease of removal after the reaction. For instance, in the radical-initiated bromination of a 2-chloro-3-methyl-4-sulfonylmethylbenzoic acid, chlorobenzene was used as the solvent. google.com For the photochemical bromination of the same precursor, a biphasic system of methylene chloride and water was utilized. google.com Acetonitrile is another solvent that has been found to be effective for benzylic brominations with NBS. organic-chemistry.org The reaction temperature is also a critical parameter, with reactions often carried out at the reflux temperature of the chosen solvent, particularly for lower-boiling solvents like acetonitrile and methylene chloride. google.com

| Reaction Type | Solvent | Typical Temperature | Notes |

|---|---|---|---|

| Radical-Initiated Bromination (NBS) | Chlorobenzene | 70-100°C | Good for achieving high conversion. google.com |

| Radical-Initiated Bromination (NBS) | Acetonitrile | Reflux | A suitable alternative to chlorinated solvents. google.comorganic-chemistry.org |

| Photochemical Bromination | Methylene Chloride | Reflux | Used in biphasic systems with water. google.com |

Temperature and Concentration Control in Reaction Protocols

Precise control of temperature and reactant concentration is critical in the synthesis of this compound and its derivatives, primarily to manage reaction kinetics, minimize side-product formation, and ensure safety. The synthesis, typically involving the bromination of a corresponding 3-methylbenzoic acid derivative, is often initiated by radical initiators and is sensitive to thermal conditions.

In a method for producing a closely related compound, 3-bromomethyl-2-chloro-4-methylsulfonyl-benzoic acid, the reaction is generally carried out at temperatures between 40-100 °C, with a preferred range of 70-100 °C. google.comgoogle.com The choice of solvent influences the reaction temperature; for instance, with lower boiling point solvents like acetonitrile or methylene chloride, the reaction is preferentially conducted at the reflux temperature. google.comgoogle.com

A specific protocol involves suspending the starting material, 2-chloro-3-methyl-4-alkylsulfonyl benzoic acid, in a solvent such as chlorobenzene. google.com N-bromosuccinimide (NBS) and a radical initiator like azoisobutyronitrile are added at room temperature. The mixture is then carefully heated to 60 °C, followed by the addition of a small amount of bromine, which can accelerate the reaction. google.com The temperature is subsequently raised to 90 °C and maintained for several hours to drive the reaction to completion, with analyses like HPLC used to monitor the transformation efficiency. google.com This staged heating protocol allows for controlled initiation and progression of the bromination, preventing runaway reactions. After the reaction, the mixture is cooled, and a sodium sulfite (B76179) solution is added to quench any remaining bromine. google.com

The concentration of reactants is managed by the volume of the solvent. For example, 100g of the starting material might be suspended in 400ml of chlorobenzene. google.com This control is crucial for maintaining reaction homogeneity and ensuring efficient heat transfer.

| Parameter | Value/Condition | Purpose |

|---|---|---|

| General Temperature Range | 40-100 °C | Effective range for radical bromination. |

| Preferred Temperature Range | 70-100 °C | Optimal for achieving high reaction rates. |

| Initial Heating Stage | 60 °C | Controlled initiation of the reaction. |

| Main Reaction Stage | 90 °C | To ensure high conversion efficiency (>98%). |

| Solvent | Chlorobenzene, Acetonitrile, Methylene Chloride | Provides reaction medium and influences reflux temperature. |

| Reactant Concentration (Example) | 100g starting material in 400ml chlorobenzene | Manages reaction kinetics and heat dissipation. |

Implementation of Continuous Flow Reactors for Enhanced Efficiency

While specific examples of the synthesis of this compound using continuous flow reactors are not extensively detailed in publicly available literature, the principles of flow chemistry suggest significant potential benefits for this type of reaction. nih.govpharmtech.com Continuous flow manufacturing is increasingly being adopted in the pharmaceutical industry for its ability to enhance safety, reliability, and efficiency compared to traditional batch processing. pharmtech.com

Flow chemistry involves pumping reactants through a network of tubes or microreactors where the reaction occurs. mit.edu This methodology offers superior control over reaction parameters such as temperature, pressure, and residence time. rsc.org For a potentially exothermic reaction like radical bromination, the high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat exchange, mitigating the risk of thermal runaways that can occur in large batch reactors. pharmtech.commit.edu

Implementing a continuous flow process for this synthesis would involve:

Pumping Solutions : Separate streams of the 2-chloro-3-methylbenzoic acid derivative and the brominating agent (e.g., NBS in a suitable solvent) along with the radical initiator would be continuously pumped.

Mixing : The streams would converge at a T-mixer, ensuring rapid and homogenous mixing.

Reaction Coil : The mixture would then flow through a temperature-controlled reactor coil. The precise temperature control (e.g., maintaining 90 °C) and defined residence time within the coil would allow for fine-tuning the reaction to maximize yield and minimize impurities. rsc.org

In-line Quenching : A stream of a quenching agent, like sodium sulfite solution, could be introduced downstream to safely neutralize any excess bromine before the product is collected.

This approach would minimize the accumulation of hazardous intermediates, a key safety advantage of flow chemistry. pharmtech.com Furthermore, scaling up production is achieved by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward and safer than scaling up batch reactors. mit.edu

| Parameter | Batch Processing google.com | Potential Continuous Flow Processing |

|---|---|---|

| Temperature Control | Relies on external heating/cooling of a large vessel; potential for hot spots. | Superior heat transfer due to high surface-area-to-volume ratio; precise temperature profile along the reactor. pharmtech.com |

| Mixing | Mechanical stirring; efficiency can decrease with scale. | Rapid and efficient mixing at T-junctions, ensuring homogeneity. |

| Safety | Accumulation of large quantities of reactants and energetic intermediates. | Small reaction volume at any given time minimizes risk; better control over exotherms. pharmtech.com |

| Scalability | Requires larger vessels; can pose significant safety and engineering challenges. | Achieved by extending operational time or numbering-up systems. mit.edu |

| Process Control | Parameters are controlled for the entire batch. | Allows for precise control of residence time and in-line monitoring/quenching. rsc.org |

Chemical Reactivity and Mechanistic Investigations of 3 Bromomethyl 2 Chlorobenzoic Acid

Nucleophilic Substitution Reactions at the Bromomethyl Center

The bromomethyl group of 3-(bromomethyl)-2-chlorobenzoic acid is a potent electrophilic site, readily undergoing nucleophilic substitution reactions. The benzylic nature of the carbon-bromine bond enhances its reactivity, as the transition state is stabilized by the adjacent aromatic ring. These reactions are fundamental in the synthetic application of this molecule, allowing for the introduction of a variety of functional groups.

Nitrogen-based nucleophiles, such as amines and azides, react with this compound to form new carbon-nitrogen bonds. These reactions typically proceed via an S(_N)2 mechanism, involving the backside attack of the nucleophile on the electrophilic carbon atom, leading to the displacement of the bromide leaving group. chemistryguru.com.sglibretexts.org

With primary and secondary amines, the reaction leads to the formation of the corresponding secondary and tertiary amines, respectively. The initial substitution product is an ammonium (B1175870) salt, which is then deprotonated, often by another equivalent of the amine acting as a base, to yield the neutral amine product. youtube.comsavemyexams.com The reaction with the azide (B81097) ion (N(_3)), typically from sodium azide, provides a facile route to the corresponding azidomethyl derivative. askfilo.com This azide can be subsequently reduced to a primary amine or used in cycloaddition reactions.

Table 1: Representative Nucleophilic Substitution Reactions with Nitrogen-Based Nucleophiles

| Nucleophile | Reagent Example | Product Type | General Reaction Conditions |

| Primary Amine | R-NH(_2) | Secondary Amine | Aprotic solvent (e.g., THF, DMF), often with a non-nucleophilic base to neutralize HBr |

| Secondary Amine | R(_2)NH | Tertiary Amine | Aprotic solvent (e.g., THF, DMF), often with a non-nucleophilic base |

| Azide | Sodium Azide (NaN(_3)) | Benzyl (B1604629) Azide | Polar aprotic solvent (e.g., DMF, DMSO) |

Sulfur-based nucleophiles are known for their high nucleophilicity ("thiophilicity") and react readily with benzylic bromides like this compound. youtube.com Thiols (R-SH) can be converted to their more nucleophilic thiolate anions (R-S) by treatment with a base. These thiolates are excellent nucleophiles for S(_N)2 reactions, leading to the formation of thioethers (sulfides). researchgate.netsemanticscholar.org

The thiocyanate (B1210189) ion (SCN), usually from sodium or potassium thiocyanate, is an ambident nucleophile but typically attacks through the sulfur atom in S(_N)2 reactions with alkyl halides, yielding alkyl thiocyanates. wikipedia.org

Table 2: Representative Nucleophilic Substitution Reactions with Sulfur-Based Nucleophiles

| Nucleophile | Reagent Example | Product Type | General Reaction Conditions |

| Thiol | R-SH | Thioether (Sulfide) | A base (e.g., NaH, K(_2)CO(_3)) in a polar aprotic solvent (e.g., DMF) |

| Thiocyanate | Sodium Thiocyanate (NaSCN) | Alkyl Thiocyanate | Ethanolic solution, heated |

Oxygen-based nucleophiles, such as alkoxides (RO), readily react with this compound to form ethers. Alkoxides, generated by deprotonating alcohols with a strong base (e.g., sodium hydride), are potent nucleophiles that participate in S(_N)2 reactions to yield the corresponding benzyl ethers. The choice of the alcohol determines the nature of the R-group introduced.

Table 3: Representative Nucleophilic Substitution Reactions with Oxygen-Based Nucleophiles

| Nucleophile | Reagent Example | Product Type | General Reaction Conditions |

| Alkoxide | R-ONa | Benzyl Ether | Anhydrous alcohol or aprotic solvent (e.g., THF) |

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group in this compound can undergo a range of transformations, most notably reduction to the corresponding alcohol.

The reduction of the carboxylic acid functionality to a primary alcohol is a key transformation. Strong reducing agents are typically required for this conversion.

Lithium Aluminum Hydride (LiAlH(_4)) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. libretexts.orgmasterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed in a separate workup step to yield the alcohol. Due to its high reactivity, LiAlH(_4) will also reduce other functional groups if present.

Sodium Borohydride (NaBH(_4)) is a milder reducing agent and generally does not reduce carboxylic acids under standard conditions. libretexts.org However, its reactivity can be enhanced by the addition of certain additives or by using high temperatures. For instance, NaBH(_4) in combination with bromine or in high-boiling solvents like diglyme (B29089) has been shown to reduce benzoic acids to their corresponding alcohols. sci-hub.seccspublishing.org.cnmdma.ch

Table 4: Reduction of the Carboxylic Acid Moiety

| Reagent | Product | General Reaction Conditions |

| Lithium Aluminum Hydride (LiAlH(_4)) | (3-(Bromomethyl)-2-chlorophenyl)methanol | Anhydrous ethereal solvent (e.g., THF, diethyl ether), followed by aqueous workup |

| Sodium Borohydride (NaBH(_4)) with additives | (3-(Bromomethyl)-2-chlorophenyl)methanol | Requires activating agents (e.g., Br(_2)) or high temperatures (e.g., refluxing diglyme) |

The carboxylic acid group represents the highest stable oxidation state of a carbon atom in an organic molecule. Therefore, further oxidation of the carboxylic acid moiety in this compound under typical organic synthesis conditions is not feasible. Reagents like potassium permanganate (B83412) and chromium trioxide are strong oxidizing agents, but they would not lead to a higher oxidation state of the carboxyl carbon. Instead, under harsh conditions, these reagents could potentially lead to the degradation of the aromatic ring or oxidation of other parts of the molecule if they were susceptible.

Cross-Coupling Reactivity of Halogenated Aromatic Ring

The presence of two different halogen atoms—bromine in the methyl group and chlorine on the aromatic ring—raises questions of chemoselectivity in cross-coupling reactions. Generally, the reactivity of halides in palladium-catalyzed oxidative addition follows the order I > Br > OTf > Cl. wikipedia.org However, the reactivity of a benzylic halide like a bromide is often higher than that of an aryl chloride. lookchem.com This suggests that cross-coupling reactions could potentially be directed selectively to either the bromomethyl group or the chloro-aromatic position by carefully choosing the catalyst and reaction conditions. rsc.org

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon bonds. For a molecule like this compound, these reactions could theoretically occur at two positions: the C(sp²)-Cl bond on the aromatic ring or the C(sp³)-Br bond of the bromomethyl group.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. While aryl chlorides can be challenging substrates, often requiring specialized ligands, benzylic bromides are known to be effective coupling partners. nih.govresearchgate.net Research on Suzuki-Miyaura reactions of benzylic halides has shown that a variety of functionalized arylboronic acids can be coupled to form diarylmethane structures. lookchem.com In the case of this compound, a Suzuki reaction would likely favor coupling at the more reactive bromomethyl position, especially under milder conditions, to yield a diarylmethane derivative. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and is known for its broad scope, coupling sp³, sp², and sp hybridized carbon atoms. wikipedia.org Both aryl and benzyl halides are viable electrophiles in this reaction. organic-chemistry.orgnih.gov The choice of catalyst, whether palladium- or nickel-based, can influence the outcome and selectivity. wikipedia.org For the target molecule, Negishi coupling offers a pathway to introduce alkyl or aryl substituents, likely proceeding preferentially at the benzylic bromide site.

Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org This reaction is well-established for aryl and benzyl halides. diva-portal.orgrsc.org Given the structure of this compound, a Heck reaction could potentially form a substituted alkene by reacting at either the aryl chloride or benzyl bromide position, though the latter is typically more reactive. Nickel-catalyzed variants have been shown to be effective for Heck-type reactions of benzyl chlorides at room temperature. nih.gov

| Coupling Reaction | Organometallic Reagent | Typical Substrates | Potential Product with this compound |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Aryl Halides, Vinyl Halides, Benzyl Halides nih.gov | 2-Chloro-3-(arylmethyl)benzoic acid |

| Negishi | Organozinc Halide | Aryl Halides, Alkenyl Halides, Benzyl Halides wikipedia.org | 2-Chloro-3-(aryl/alkyl-methyl)benzoic acid |

| Heck | Alkene | Aryl Halides, Vinyl Halides, Benzyl Halides wikipedia.org | 2-Chloro-3-(alkenyl-methyl)benzoic acid |

The bromomethyl group makes this compound an excellent electrophile for carbon-carbon bond formation via nucleophilic substitution. The benzylic carbon is susceptible to attack by a wide range of carbon-based nucleophiles, such as enolates, organocuprates, and cyanides. This reactivity is a cornerstone of synthetic chemistry, allowing for the extension of carbon chains. masterorganicchemistry.com

The reaction typically proceeds through an SN2 mechanism, especially with strong nucleophiles in polar aprotic solvents. This pathway is favored because the benzylic position is relatively unhindered and the bromide is a good leaving group. quora.comdatapdf.com The resulting substitution provides a direct route to introduce new functional groups attached to the benzylic carbon.

Derivatization Strategies for Academic Research Purposes

Functional Group Interconversions (e.g., Esterification, Amidation)

The carboxylic acid and bromomethyl functionalities of "3-(Bromomethyl)-2-chlorobenzoic acid" are primary sites for derivatization through functional group interconversions. These reactions are fundamental in synthesizing new molecules with tailored properties for various research applications.

Esterification: The carboxylic acid group can be readily converted to an ester. This transformation is often employed to enhance the compound's solubility in organic solvents or to introduce a specific molecular probe. A general and effective method for the esterification of substituted benzoic acids involves reaction with an alcohol in the presence of a catalyst. nih.govijstr.org For instance, the reaction of "this compound" with an alcohol (R-OH) under acidic conditions or using coupling agents would yield the corresponding ester. A similar transformation has been documented for 3-(bromomethyl)benzoic acid, where it is reacted with 3-(hexadecyloxy)-2-methoxypropanol in the presence of pyridine (B92270) and m-bromomethylbenzoyl chloride to yield the corresponding ester, demonstrating the feasibility of this approach. prepchem.com

Amidation: The conversion of the carboxylic acid to an amide is another crucial derivatization strategy. Amides are generally more stable than esters and can introduce different physicochemical properties. The reaction typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. A chemo- and regioselective copper-catalyzed cross-coupling procedure for the amination of 2-bromobenzoic acids has been described, which provides a viable route for the amination of "this compound" without the need for protecting the acid functionality. nih.gov This method can produce N-aryl and N-alkyl derivatives in high yields.

Table 1: Examples of Functional Group Interconversions of this compound This table is illustrative and based on general reaction principles for substituted benzoic acids.

| Derivative Type | Reagents and Conditions | Product |

|---|---|---|

| Methyl Ester | Methanol (CH₃OH), H₂SO₄ (catalyst), Reflux | Methyl 3-(bromomethyl)-2-chlorobenzoate |

Molecular Labeling for Mechanistic Elucidation and Detection

Molecular labeling is a powerful tool for tracing the fate of a molecule in a chemical reaction or biological system. "this compound" can be derivatized with fluorescent tags or isotopic labels to facilitate its detection and to elucidate reaction mechanisms.

The introduction of a fluorescent moiety allows for the sensitive detection of the molecule using fluorescence spectroscopy. The carboxylic acid group of "this compound" can be coupled with an amine-containing fluorophore using standard peptide coupling reagents. Alternatively, the bromomethyl group can react with a thiol- or hydroxyl-containing fluorescent dye. For example, rhodamine derivatives, which are widely used fluorescent probes, can be modified to react with carboxylic acids.

A common strategy involves activating the carboxylic acid with a reagent like N,N'-dicyclohexylcarbodiimide (DCC) and then reacting it with an amino-functionalized fluorescent dye, such as a rhodamine or fluorescein (B123965) derivative.

Table 2: Potential Fluorescent Tagging Strategies for this compound This table presents hypothetical examples based on known fluorescent labeling chemistries.

| Labeling Site | Fluorescent Reagent | Coupling Chemistry | Potential Application |

|---|---|---|---|

| Carboxylic Acid | Dansyl cadaverine | Carbodiimide coupling (e.g., EDC/NHS) | Fluorescence polarization assays |

| Carboxylic Acid | Rhodamine 110 | Acyl chloride formation followed by amidation | FRET-based enzyme assays |

| Bromomethyl Group | 4-mercapto-7-nitrobenzofurazan | Nucleophilic substitution | Cellular imaging |

| Bromomethyl Group | Fluorescein-5-thiosemicarbazide | Thioether linkage | Flow cytometry |

Isotopic labeling involves replacing one or more atoms in a molecule with their heavier, stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N). This allows the molecule to be traced using mass spectrometry or NMR spectroscopy, providing invaluable insights into reaction mechanisms and metabolic pathways.

For "this compound," deuterium (B1214612) labeling of the aromatic ring can be achieved via an acidic H/D exchange using concentrated D₂SO₄. prepchem.com This method is advantageous as it is often straightforward and does not require a catalyst. Alternatively, ¹³C can be incorporated into the carboxyl group through synthesis from a ¹³C-labeled precursor. The bromomethyl group can also be a target for deuteration.

These isotopically labeled analogues serve as internal standards in quantitative mass spectrometry, enabling accurate quantification in complex matrices. nih.govnih.gov

Table 3: Isotopic Labeling Approaches for this compound This table outlines potential strategies for isotopic labeling based on established methods for analogous compounds.

| Isotope | Labeling Position | Method | Analytical Technique |

|---|---|---|---|

| ²H (Deuterium) | Aromatic ring | H/D exchange with D₂SO₄ | Mass Spectrometry, NMR Spectroscopy |

| ¹³C | Carboxyl group | Synthesis from ¹³C-labeled precursor | Mass Spectrometry, NMR Spectroscopy |

| ¹³C | Bromomethyl group | Synthesis from ¹³C-labeled toluene (B28343) derivative | Mass Spectrometry, NMR Spectroscopy |

Derivatization for Chromatographic Analysis (e.g., Silylation for GC)

To analyze "this compound" by gas chromatography (GC), its volatility needs to be increased. This is typically achieved by derivatizing the polar carboxylic acid group. Silylation is a common and effective method for this purpose. colostate.edu

In silylation, the active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (B98337) (TMS) group. This is accomplished by reacting the compound with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). brjac.com.br The resulting TMS ester is significantly more volatile and less polar, allowing for its analysis by GC-MS. nih.gov This derivatization is crucial for the quantitative analysis of benzoic acid and its derivatives in various samples. nih.gov

Table 4: Silylation for GC Analysis of this compound This table is based on general procedures for the silylation of carboxylic acids.

| Silylating Reagent | Reaction Conditions | Derivative |

|---|---|---|

| BSTFA + 1% TMCS | 60°C for 30 min in pyridine | This compound, trimethylsilyl ester |

| MSTFA | 70°C for 15 min in acetonitrile (B52724) | This compound, trimethylsilyl ester |

| HMDS + TMCS | Reflux in hexane | This compound, trimethylsilyl ester |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H NMR data for 3-(Bromomethyl)-2-chlorobenzoic acid is not available in the reviewed literature.

Specific ¹³C NMR data for this compound is not available in the reviewed literature.

Mass Spectrometry

While the exact mass can be calculated (Monoisotopic Mass: 247.92397 Da), experimental HRMS data from research findings for this compound could not be found.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific experimental IR spectroscopy data detailing the characteristic absorption bands for this compound is not available in published research.

X-ray Crystallography for Solid-State Structural Conformation

There is no published X-ray crystallography data available to describe the solid-state structure, bond lengths, bond angles, or crystal packing of this compound.

Computational Chemistry and Theoretical Modeling of 3 Bromomethyl 2 Chlorobenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure of many-body systems, including molecules of pharmaceutical and industrial interest. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For 3-(Bromomethyl)-2-chlorobenzoic acid, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate a wealth of information about its intrinsic properties. researchgate.netresearchgate.net

Prediction of Molecular Geometry and Electronic Structure

A fundamental application of DFT is the optimization of the molecular geometry to find the lowest energy conformation. For this compound, these calculations would predict the bond lengths, bond angles, and dihedral angles of the molecule in its ground state. By analogy with computational studies on similar substituted benzoic acids, such as 2-chlorobenzoic acid and other halogenated derivatives, it is expected that the benzoic acid moiety will be largely planar. researchgate.netmdpi.com However, the presence of the bulky bromomethyl and chloro substituents at the 2 and 3 positions may induce some steric strain, potentially leading to slight out-of-plane distortions of the carboxylic acid and bromomethyl groups.

The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also a key output of DFT calculations. Analysis of the atomic charges, often using methods like Mulliken population analysis, would reveal the partial positive and negative charges on each atom. This information is crucial for understanding the molecule's polarity and its interactions with other molecules.

Table 1: Predicted Geometrical Parameters for Benzoic Acid Derivatives from DFT Studies

| Parameter | Benzoic Acid | 2-Chlorobenzoic Acid mdpi.com | 4-Bromobenzoic Acid (Analog) |

| C-Cl Bond Length (Å) | - | ~1.74 | - |

| C-Br Bond Length (Å) | - | - | ~1.91 |

| C=O Bond Length (Å) | ~1.21 | ~1.21 | ~1.21 |

| O-H Bond Length (Å) | ~0.97 | ~0.97 | ~0.97 |

| C-O-H Bond Angle (°) | ~109 | ~109 | ~109 |

Note: The data for 4-Bromobenzoic acid is presented as an analog to infer properties of the bromo-substituted target molecule. The exact values for this compound would require a specific DFT calculation.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. youtube.comwikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com

For this compound, DFT calculations would reveal the energy levels and spatial distribution of the HOMO and LUMO. It is anticipated that the HOMO would be localized primarily on the benzene (B151609) ring and the oxygen atoms of the carboxylic acid group, which are rich in electron density. The LUMO, conversely, is expected to be distributed over the carboxylic acid group and, significantly, on the antibonding orbital of the C-Br bond in the bromomethyl group. This distribution would suggest that the bromomethyl group is a primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

Mapping of Molecular Electrostatic Potentials (MESP)

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution around a molecule, highlighting regions of positive and negative electrostatic potential. These maps are invaluable for predicting how a molecule will interact with other charged or polar species. researchgate.net In an MESP map, regions of negative potential (typically colored red) indicate an excess of electron density and are prone to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MESP map would likely show a significant negative potential around the oxygen atoms of the carboxylic acid group, making them potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, a positive potential would be expected around the hydrogen atom of the hydroxyl group and, notably, around the bromomethyl group, further supporting its role as an electrophilic center.

Determination of Reactivity Descriptors

Beyond the qualitative insights from FMO and MESP analyses, DFT calculations can provide quantitative measures of a molecule's reactivity through various chemical reactivity descriptors. These descriptors are derived from the energies of the frontier orbitals and provide a more nuanced understanding of a molecule's chemical behavior.

Table 2: Key Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Ionization Energy (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |

| Nucleophilicity Index (N) | Varies | A measure of the molecule's nucleophilic character. |

These descriptors, calculated for this compound, would allow for a quantitative comparison of its reactivity with other molecules and help in predicting its behavior in various chemical reactions. researchgate.net

Guidance for Catalyst Design and Reaction Selectivity

Computational modeling plays a crucial role in the rational design of catalysts. nih.govrsc.org By simulating the interaction between a substrate, such as this compound, and a potential catalyst, researchers can predict the efficacy and selectivity of the catalyst. For instance, if a reaction involves the substitution of the bromine atom, DFT calculations could be used to model the interaction of the bromomethyl group with different Lewis acids or transition metal catalysts. researchgate.net These models can help in identifying catalysts that lower the activation energy of the desired reaction pathway while disfavoring side reactions, thus improving reaction selectivity and yield.

Exploration of Reaction Pathways and Transition States through Computational Methods

Computational chemistry provides a powerful means to explore the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. plos.org For this compound, this approach can be used to map out the potential energy surface for various reactions.

Applications As a Synthetic Intermediate for Diverse Molecular Architectures

Precursor in Complex Organic Synthesis

The strategic placement of the chloro, bromomethyl, and carboxylic acid groups makes 3-(bromomethyl)-2-chlorobenzoic acid a valuable starting material for constructing substituted aromatic compounds. The bromomethyl group, in particular, is a potent electrophile, readily participating in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds, while the carboxylic acid group offers a handle for amide bond formation or other modifications.

Construction of Halogenated Biaryl Compounds

While the synthesis of biaryl compounds is a cornerstone of modern organic chemistry, often relying on cross-coupling reactions like the Suzuki-Miyaura coupling, specific literature examples detailing the direct use of this compound as a coupling partner for the construction of halogenated biaryls are not prominently featured in available research. The presence of multiple reactive sites, including the aryl halides and the benzylic bromide, would require careful selection of catalytic systems to achieve selective cross-coupling at a specific position.

Synthesis of Related Functionalized Benzoic Acid Derivatives

A key application of this compound is its role as a precursor for more elaborately functionalized benzoic acid derivatives. The core structure can be modified through reactions targeting the aromatic ring or the existing functional groups.

One documented example is the synthesis of 3-bromomethyl-2-chloro-4-methylsulfonyl-benzoic acid. This transformation is achieved by the radical-initiated bromination of the corresponding 2-chloro-3-methyl-4-methylsulfonyl-benzoic acid methyl ester. The resulting ester is then saponified to yield the free carboxylic acid. This process demonstrates how additional functional groups, such as a methylsulfonyl moiety, can be incorporated into the aromatic ring system, starting from a simpler precursor related to the title compound.

The synthesis of this compound itself is typically achieved through the radical bromination of 2-chloro-3-methylbenzoic acid. This reaction commonly employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide in a suitable solvent such as chlorobenzene (B131634). molaid.com

Table 1: Synthesis and Functionalization Data

| Starting Material | Reagents | Product | Application |

|---|---|---|---|

| 2-Chloro-3-methylbenzoic acid | N-Bromosuccinimide, Benzoyl Peroxide | This compound | Preparation of the title compound molaid.com |

| 2-Chloro-3-methyl-4-methylsulfonyl-benzoic acid methyl ester | Radical bromination reagents | 3-Bromomethyl-2-chloro-4-methylsulfonyl-benzoic acid methyl ester | Intermediate for further functionalized benzoic acids |

Role in the Assembly of Multi-Component and Cascade Reaction Products

Building Block for Heterocyclic Systems

The functional groups on this compound provide potential pathways for its incorporation into various heterocyclic structures, which are of significant interest in medicinal chemistry.

Incorporation into Quinoline-Linked Triazole Frameworks

Quinoline (B57606) and triazole moieties are both important pharmacophores, and hybrid molecules containing both rings are of significant interest. iipseries.orgorganic-chemistry.org The synthesis of such frameworks often involves linking pre-formed heterocyclic units. The reactive bromomethyl group of this compound makes it a suitable candidate for alkylating a nucleophilic atom (such as a nitrogen or sulfur) on a quinoline or triazole ring, thereby tethering the chlorobenzoic acid moiety to the heterocyclic system. However, specific, published examples of this precise application to form quinoline-linked triazole frameworks could not be identified in a survey of the available literature.

Contributions to Indole-Fused Quinazolinone Syntheses

Indole-fused quinazolinones represent a class of polycyclic aromatic compounds with diverse biological activities. researchgate.netrsc.org The synthesis of the quinazolinone core often begins with anthranilic acid or its derivatives. organic-chemistry.orgnih.gov One general synthetic route to quinazolinones involves the reaction of benzyl (B1604629) halides, which are first oxidized in situ to the corresponding aldehydes under Kornblum conditions; these aldehydes then undergo a three-component reaction with isatoic anhydride (B1165640) and a primary amine to furnish the quinazolinone product. organic-chemistry.org While this methodology could theoretically be applied to this compound, direct evidence of its use in the synthesis of indole-fused quinazolinone systems has not been reported in the surveyed scientific literature.

Utility in the Formation of Benzo[b]thiophene Derivatives and Related Sulfur Heterocycles

Benzo[b]thiophenes are a significant class of sulfur-containing heterocycles, widely recognized as a "privileged scaffold" in medicinal chemistry due to their presence in numerous pharmacologically active compounds. The synthesis of substituted benzo[b]thiophenes is a key focus in organic chemistry. Given its structure, this compound represents a potential precursor for such molecules.

The presence of the highly reactive bromomethyl group allows for facile nucleophilic substitution by a sulfur-containing reagent. For instance, reaction with a sulfur source like sodium thiomethoxide (NaSMe) or thiourea (B124793) could be envisioned as a first step. A subsequent intramolecular cyclization reaction, potentially involving the chloro- or carboxyl- group, could then form the thiophene (B33073) ring fused to the benzene (B151609) core.

A plausible, though not explicitly documented, synthetic pathway could involve the following steps:

S-Alkylation: The bromomethyl group reacts readily with a sulfur nucleophile (e.g., Na₂S, thiourea) to form a thioether or isothiouronium salt intermediate.

Intramolecular Cyclization: An intramolecular reaction, such as a Friedel-Crafts type acylation driven by the carboxylic acid (after conversion to an acid chloride) or a nucleophilic aromatic substitution displacing the chlorine atom, would lead to the formation of the fused ring system.

The table below summarizes common strategies for benzo[b]thiophene synthesis that could theoretically be adapted for a precursor like this compound.

| Synthetic Strategy | General Reactants | Potential Adaptation for this compound |

| Thiolation-Annulation | 2-Bromo alkynylbenzenes and a sulfur source | The target molecule would require significant modification to fit this pathway. |

| Electrophilic Cyclization | o-Alkynyl thioanisoles | The target molecule could potentially be converted to a thioether, but the alkyne is absent. |

| Intramolecular C-H Thiolation | Aryl C-H bond and a sulfur-containing group | A potential route if the bromomethyl group is first converted to a thioether. |

| Domino Reactions | o-Halovinylbenzenes and K₂S | Not directly applicable to the substitution pattern of the target molecule. |

Applications in the Synthesis of Other Nitrogen and Oxygen Heterocycles (e.g., Oxazoles, Azatriangulenes)

The dual functionality of this compound also positions it as a potential building block for various nitrogen and oxygen heterocycles.

Oxazole (B20620) Synthesis: Oxazoles are another important class of heterocyclic compounds with diverse applications. Several classical methods for oxazole synthesis utilize carboxylic acids as starting materials. The Robinson-Gabriel synthesis, for example, involves the cyclization of α-acylamino ketones. The carboxylic acid moiety of this compound could be activated (e.g., by conversion to an acid chloride) and used to acylate an α-amino ketone. Subsequent dehydration and cyclization would yield a 2-substituted oxazole, where the substituent is the 3-(bromomethyl)-2-chlorophenyl group. This would result in a molecule possessing both an oxazole ring and a reactive benzyl bromide handle for further synthetic diversification.

Azatriangulene Synthesis: Azatriangulenes are complex, nitrogen-containing polycyclic aromatic hydrocarbons. The synthesis of these molecules is highly specialized and typically involves multi-step sequences starting from specifically designed polycyclic precursors, often employing on-surface synthesis techniques through the reduction of ketone-substituted precursors. There is no readily apparent or documented synthetic pathway where a simple substituted benzoic acid derivative like this compound could serve as a direct precursor for the intricate core structure of an azatriangulene. Its application in this specific area is therefore considered highly unlikely based on current synthetic methodologies.

Contribution to Advanced Materials Development

The unique combination of functional groups in this compound makes it a candidate for the development of novel polymers and functional materials.

Role in Polymer Synthesis

The compound's bifunctionality allows it to be incorporated into polymeric structures in several ways.

As a Monomer in Polycondensation: The carboxylic acid group can undergo polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively. In this scenario, the 3-(bromomethyl)-2-chlorophenyl moiety would be incorporated as a pendant group along the polymer backbone. The reactive benzyl bromide group would then be available for post-polymerization modifications, such as grafting other polymer chains or introducing cross-linking sites.

As an Initiator for Controlled Radical Polymerization: The benzyl bromide group is a well-known and effective initiator for Atom Transfer Radical Polymerization (ATRP). This technique allows for the synthesis of well-defined polymers with controlled molecular weight and low polydispersity. Using this compound as an initiator would produce polymer chains with a terminal 2-carboxy-6-chlorophenyl group, creating functional polymers with a carboxylic acid end-group.

The table below outlines these potential roles in polymer synthesis.

| Role in Polymerization | Reactive Group | Type of Polymerization | Resulting Polymer Structure |

| Monomer | Carboxylic Acid | Step-Growth (Polycondensation) | Polyester or Polyamide with pendant bromomethyl groups |

| Initiator | Benzyl Bromide | Chain-Growth (ATRP) | Polymer with a terminal benzoic acid derivative group |

Precursor for Functional Materials (e.g., Dyes, Pigments, Liquid Crystals)

The aromatic core of this compound can be chemically elaborated to produce materials with specific optical or physical properties.

Dyes and Pigments: While the molecule itself is not colored, its functional groups provide handles for constructing larger, conjugated π-systems characteristic of organic dyes and pigments. For example, the benzyl bromide could be converted into a styrenic double bond via an elimination reaction, which could then be used in polymerization or other C-C bond-forming reactions to extend conjugation. The carboxylic acid group can also serve as an anchoring point to attach the chromophore to a substrate, such as a textile fiber. google.com

Liquid Crystals: Substituted benzoic acids are a foundational structural motif in the design of liquid crystals. tandfonline.comnih.govnih.govacademie-sciences.fr The rigid benzene ring provides the necessary core structure (mesogen), and the carboxylic acid group can form strong intermolecular hydrogen bonds, leading to the formation of dimers. tandfonline.comnih.gov This dimerization effectively elongates the molecule, which is a key factor in promoting the formation of liquid crystalline phases. The substituents at the 2 and 3 positions would influence the packing and steric interactions between molecules, thereby affecting the specific type of mesophase (e.g., nematic, smectic) and the temperature range of its stability. Although not specifically documented for this compound, its structural similarity to known liquid crystal precursors suggests it could be a viable building block in this field. tandfonline.comnih.gov

Emerging Research Directions and Future Perspectives

Integration with Sustainable Chemical Methodologies

The push towards "green chemistry" is reshaping synthetic routes for and with 3-(Bromomethyl)-2-chlorobenzoic acid. Researchers are exploring energy-efficient and solvent-minimized techniques to improve the environmental footprint of its synthesis and subsequent transformations.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating methods. nih.govfrontiersin.org This technology leverages the direct interaction of microwaves with polar molecules in the reaction mixture, resulting in rapid and uniform heating. For the synthesis of derivatives from this compound, microwave irradiation can dramatically reduce reaction times from hours to mere minutes. nih.govfrontiersin.org For instance, in transformations involving this scaffold, such as nucleophilic substitutions at the bromomethyl group or esterification of the carboxylic acid, microwave heating can enhance reaction rates and improve yields. nih.govnih.gov The efficiency of this technique is particularly beneficial for constructing libraries of compounds for screening purposes, where speed is essential.

Table 1: Comparison of Conventional vs. Microwave-Assisted Methods for Analogous Reactions

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Heterocycle Formation | 4 hours | 10 seconds | Significant | nih.gov |

| Suzuki-Miyaura Coupling | 12-24 hours | 10-30 minutes | Often Higher | nih.gov |

| Esterification | 6-12 hours | 5-15 minutes | Moderate to High | nih.govrsc.org |

| SNAr Coupling | 8-16 hours | 7-12 minutes | Good | frontiersin.org |

Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative for synthesizing and modifying this compound derivatives. The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—generates localized hot spots with extreme temperatures and pressures, which can dramatically enhance reaction rates and yields. e-journals.inmdpi.com Ultrasound-assisted synthesis is often performed at room temperature, reducing energy consumption and minimizing the formation of byproducts. nih.govnih.gov This technique has proven effective for various reactions, including condensations, substitutions, and the synthesis of heterocyclic compounds. nih.govresearchgate.net Applying sonication to reactions involving this compound could facilitate cleaner conversions and simplify purification procedures, making it an attractive method for sustainable chemical production. mdpi.com

Mechanochemistry, particularly high-energy ball-milling, represents a paradigm shift towards solvent-free synthesis. beilstein-journals.org This technique involves the grinding of solid reactants together, where the mechanical energy induces chemical reactions. colab.ws For the synthesis of this compound itself, a mechanochemical approach could be envisioned for the side-chain bromination of 2-chloro-3-methylbenzoic acid, potentially using a solid brominating agent like N-Bromosuccinimide (NBS) with a catalytic initiator. colab.ws This solventless method would eliminate the need for hazardous chlorinated solvents often used in conventional radical brominations, thereby reducing waste and environmental impact. beilstein-journals.org Furthermore, subsequent derivatizations at the carboxylic acid or bromomethyl positions could also be explored using this solid-state methodology.

Expanding the Scope of Derivatization for Next-Generation Probes

Chemical derivatization is a crucial process for modifying a molecule's structure to enhance its properties for specific applications, such as improving analytical detection or creating targeted biological probes. nih.govscience.gov The bifunctional nature of this compound makes it an excellent scaffold for creating next-generation probes. The carboxylic acid can be tagged with fluorescent labels, such as coumarins or other fluorophores, through esterification, while the highly reactive bromomethyl group can serve as an anchor to link the molecule to a specific target or surface. researchgate.net This dual functionality allows for the rational design of probes for high-performance liquid chromatography (HPLC) or fluorescence microscopy. researchgate.net Future work will likely involve creating novel derivatizing agents from this scaffold to label specific classes of biomolecules or to develop chemical probes for studying biological processes and inhibiting protein-protein interactions, such as those involving bromodomains. nih.gov

Predictive Modeling and Data-Driven Discovery in Synthetic Chemistry

The integration of computational chemistry and data science is revolutionizing how chemical synthesis is approached. Predictive modeling, using techniques like Density Functional Theory (DFT) and machine learning algorithms, can be applied to reactions involving this compound. nih.gov These models can predict reaction outcomes, optimize reaction conditions (e.g., temperature, catalyst choice, solvent), and even suggest novel synthetic routes with higher efficiency and fewer byproducts. For instance, computational tools can help in designing selective catalytic transformations by modeling the interaction between the substrate and the catalyst active site. Furthermore, data-driven approaches can accelerate the discovery of new derivatives with desired properties by screening virtual libraries of compounds based on the this compound scaffold, predicting their pharmacokinetic profiles or material characteristics before they are ever synthesized in the lab. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Bromomethyl)-2-chlorobenzoic acid, and what are their limitations?

- Methodological Answer : A common approach involves halogenation of methyl-substituted benzoic acid derivatives. For example, bromination of 2-chlorobenzoic acid derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions. However, limitations include the need for toxic solvents (e.g., CCl₄) and challenges in regioselectivity. Flow chemistry methods, as demonstrated for analogous x-bromo-2-formylbenzoic acids, can improve yield and reduce hazardous waste . Alternative routes may utilize isobenzofuran-1(3H)-ones as precursors, but their commercial availability is limited .

Q. How should researchers handle and dispose of this compound to ensure safety and environmental compliance?

- Methodological Answer : Proper storage at low temperatures (e.g., below 4°C) is critical to prevent decomposition . Waste containing halogenated aromatic compounds must be segregated and treated by certified hazardous waste disposal services to avoid environmental contamination. Neutralization protocols (e.g., using sodium bicarbonate for acidic residues) should precede disposal . Always consult institutional safety guidelines and Material Safety Data Sheets (MSDS) for compound-specific protocols .

Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?

- Methodological Answer : High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is effective for purity analysis, as validated for structurally similar halogenated benzoic acids in pharmacokinetic studies . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy confirm functional groups and substitution patterns. For quantitative analysis, compare melting points (e.g., 154–158°C for 3-bromobenzoic acid analogs) and retention times against certified standards .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-product formation during synthesis?

- Methodological Answer : By-product formation often arises from competing bromination at adjacent positions. Optimize solvent polarity (e.g., using dichloromethane instead of 1,2-dichloroethane) and reaction temperature (25–40°C) to enhance regioselectivity . Computational modeling (e.g., density functional theory) can predict reactive sites and guide catalyst selection. For example, Lewis acids like FeCl₃ may direct bromination to the methyl group .

Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound in different solvent systems?

- Methodological Answer : Contradictory reactivity data often stem from solvent-dependent stabilization of intermediates. Use kinetic studies (e.g., stopped-flow UV-Vis spectroscopy) to monitor reaction pathways in real time. For example, polar aprotic solvents (e.g., DMF) may stabilize carbocation intermediates, while protic solvents (e.g., ethanol) favor SN2 mechanisms . Cross-validate results using multiple techniques, such as GC-MS for volatile by-products and X-ray crystallography for solid-state structural confirmation .

Q. What are the challenges in studying the pharmacokinetic properties of halogenated benzoic acid derivatives, and how can they be addressed?

- Methodological Answer : Challenges include low bioavailability due to high hydrophobicity and metabolic instability. Use in vitro models (e.g., Caco-2 cell monolayers) to assess intestinal absorption. For in vivo studies, employ radiolabeled analogs (e.g., ¹⁴C-tagged compounds) to track distribution and metabolism in rodent models . Derivatization with fluorescent tags (e.g., dansyl chloride) enables detection in biological matrices via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.